molecular formula C10H13N3O3 B102331 Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester CAS No. 17696-94-5

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester

Cat. No.: B102331
CAS No.: 17696-94-5
M. Wt: 223.23 g/mol
InChI Key: ZNRQNLRWXBDXBE-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Biological Activity

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester (CAS No. 17696-94-5) is a compound of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13N3O3
  • Molecular Weight : 223.23 g/mol
  • Purity : Typically around 95%.

Hydrazinecarboxylic acid derivatives, including this compound, are known to exhibit various mechanisms of action primarily through their interactions with biological macromolecules. The compound's structure suggests potential activity as a carbamate , which can modulate enzyme activity and receptor interactions:

  • Target Enzymes : It may interact with enzymes involved in metabolic pathways, influencing processes such as signal transduction and cellular metabolism.
  • Biochemical Pathways : The compound can affect pathways related to cell growth and differentiation, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.

Anticancer Activity

Research has indicated that hydrazine derivatives can possess anticancer properties. A study focused on the synthesis of hydrazone derivatives from hydrazinecarboxylic acids demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism proposed involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of hydrazine derivatives. Some studies have shown that compounds similar to hydrazinecarboxylic acid exhibit inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging evidence suggests that hydrazine derivatives may also have neuroprotective properties. Research indicates that they can mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The proposed mechanism involves the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

Case Studies and Research Findings

  • Cytotoxicity Assay :
    • In a study evaluating the cytotoxic effects of various hydrazine derivatives, including ethyl ester variants, it was found that certain modifications increased potency against breast cancer cell lines compared to standard treatments .
  • Antimicrobial Testing :
    • A series of experiments tested the antimicrobial efficacy of hydrazinecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
  • Neuroprotection Study :
    • A recent investigation into the neuroprotective effects of hydrazine derivatives revealed that they could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted the compound's ability to enhance cellular resilience against oxidative damage .

Data Summary Table

PropertyValue
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against bacteria
Neuroprotective EffectsReduces oxidative stress

Properties

IUPAC Name

ethyl N-(phenylcarbamoylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRQNLRWXBDXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066248
Record name Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-94-5
Record name Ethyl 2-[(phenylamino)carbonyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-((phenylamino)carbonyl)-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(N-phenylcarbamoyl)carbazate
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